Cas no 2887-72-1 (3',5'-Dibromo-4’-hydroxyacetophenone)

3',5'-Dibromo-4’-hydroxyacetophenone structure
2887-72-1 structure
商品名:3',5'-Dibromo-4’-hydroxyacetophenone
CAS番号:2887-72-1
MF:C8H6O2Br2
メガワット:293.94004
MDL:MFCD00075779
CID:43530
PubChem ID:76158

3',5'-Dibromo-4’-hydroxyacetophenone 化学的及び物理的性質

名前と識別子

    • 1-(3,5-Dibromo-4-hydroxyphenyl)ethanone
    • 3',5'-Dibromo-4'-hydroxyacetophenone
    • 3',5'Dibromo-4'-Hydroxyacetophenone
    • 2,6-Dibromo-4-acetylphenol
    • 3,5-dibrom0-4-hydroxyacetophenone
    • 3'',5''-Dibromo-4''-hydroxyacetophenoe
    • 3,5-dibromo-4-hydroxyacetophenone
    • 3,5-Dibromo-p-hydroxyhypnone
    • 4-hydroxy-3,5-dibromoacetophenone
    • 1-(3,5-Dibromo-4-hydroxyphenyl)ethan-1-one
    • EN300-1276827
    • 2887-72-1
    • MFCD00075779
    • AKOS004120737
    • J-017309
    • FT-0634533
    • 1-(3,5-dibromo-4-hydroxy-phenyl)-ethanone
    • Ethanone, 1-(3,5-dibromo-4-hydroxyphenyl)-
    • BD3UAE9GSQ
    • DTXSID70183071
    • NSC 41698
    • Ethyl4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate
    • D2824
    • NSC41698
    • NSC-41698
    • EINECS 220-750-4
    • NS-04942
    • 3',5'-Dibromo-4'-hydroxyacetophenone, 96%
    • Acetophenone, 3',5'-dibromo-4'-hydroxy-
    • A819648
    • 3 inverted exclamation marka,5 inverted exclamation marka-Dibromo-4 inverted exclamation marka-hydroxyacetophenone
    • SCHEMBL1191399
    • CS-0204522
    • ZNWPTJSBHHIXLJ-UHFFFAOYSA-N
    • NS00028567
    • 3\\',5\\'-Dibromo-4\\'-hydroxyacetophenone
    • 1-Acetyl-3,5-dibromo-4-hydroxybenzene;
    • DB-022002
    • 3',5'-Dibromo-4’-hydroxyacetophenone
    • MDL: MFCD00075779
    • インチ: InChI=1S/C8H6Br2O2/c1-4(11)5-2-6(9)8(12)7(10)3-5/h2-3,12H,1H3
    • InChIKey: ZNWPTJSBHHIXLJ-UHFFFAOYSA-N
    • ほほえんだ: BrC1=C(O)C(Br)=CC(C(=O)C)=C1

計算された属性

  • せいみつぶんしりょう: 291.87300
  • どういたいしつりょう: 291.873
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 172
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 7
  • トポロジー分子極性表面積: 37.3A^2
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

  • 色と性状: 使用できません
  • 密度みつど: 1.936
  • ゆうかいてん: 182-187 °C (lit.)
  • ふってん: 337.7 °C at 760 mmHg
  • フラッシュポイント: 337.7 °C at 760 mmHg
  • 屈折率: 1.623
  • PSA: 37.30000
  • LogP: 3.11980
  • ようかいせい: 使用できません

3',5'-Dibromo-4’-hydroxyacetophenone セキュリティ情報

3',5'-Dibromo-4’-hydroxyacetophenone 税関データ

  • 税関コード:2914700090
  • 税関データ:

    中国税関番号:

    2914700090

    概要:

    2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、アセトン申告包装

    要約:

    HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%

3',5'-Dibromo-4’-hydroxyacetophenone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D422883-500mg
3',5'-Dibromo-4’-hydroxyacetophenone
2887-72-1
500mg
$ 80.00 2022-06-05
Alichem
A019118749-500g
1-(3,5-Dibromo-4-hydroxyphenyl)ethanone
2887-72-1 95%
500g
$925.60 2023-09-02
Fluorochem
009646-5g
3,5-Dibromo-4-hydroxyacetophenone
2887-72-1 95%
5g
£48.00 2022-02-28
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D2824-5G
3',5'-Dibromo-4'-hydroxyacetophenone
2887-72-1 >97.0%(GC)
5g
¥330.00 2024-04-16
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D2824-25G
3',5'-Dibromo-4'-hydroxyacetophenone
2887-72-1 >97.0%(GC)
25g
¥990.00 2024-04-16
Alichem
A019118749-100g
1-(3,5-Dibromo-4-hydroxyphenyl)ethanone
2887-72-1 95%
100g
$391.40 2023-09-02
Enamine
EN300-1276827-0.05g
1-(3,5-dibromo-4-hydroxyphenyl)ethan-1-one
2887-72-1
0.05g
$612.0 2023-05-25
Enamine
EN300-1276827-2.5g
1-(3,5-dibromo-4-hydroxyphenyl)ethan-1-one
2887-72-1
2.5g
$1428.0 2023-05-25
Enamine
EN300-1276827-0.1g
1-(3,5-dibromo-4-hydroxyphenyl)ethan-1-one
2887-72-1
0.1g
$640.0 2023-05-25
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D835145-5g
3',5'-Dibromo-4'-hydroxyacetophenone
2887-72-1 98%
5g
478.00 2021-05-17

3',5'-Dibromo-4’-hydroxyacetophenone 関連文献

3',5'-Dibromo-4’-hydroxyacetophenoneに関する追加情報

3',5'-Dibromo-4’-hydroxyacetophenone (CAS No. 2887-72-1): An Overview of Its Chemical Properties, Applications, and Recent Research Advances

3',5'-Dibromo-4’-hydroxyacetophenone (CAS No. 2887-72-1) is a synthetic compound that has garnered significant attention in the fields of organic chemistry, pharmaceutical research, and materials science. This compound is characterized by its unique molecular structure, which includes two bromine atoms and a hydroxyl group attached to an acetophenone backbone. The specific arrangement of these functional groups imparts distinct chemical and physical properties to the molecule, making it a valuable candidate for various applications.

The chemical formula of 3',5'-Dibromo-4’-hydroxyacetophenone is C9H8O3Br2. It has a molecular weight of approximately 290.06 g/mol. The compound is typically synthesized through a series of well-defined chemical reactions, including bromination and hydroxylation steps. The precise synthesis route can vary depending on the desired purity and yield, but common methods involve the use of bromine or brominating agents such as N-bromosuccinimide (NBS) and hydroxylating agents like sodium hydroxide or potassium hydroxide.

In terms of its physical properties, 3',5'-Dibromo-4’-hydroxyacetophenone is a white to off-white crystalline solid at room temperature. It is sparingly soluble in water but exhibits good solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). These solubility characteristics make it suitable for use in various chemical reactions and formulations. The compound also has a melting point in the range of 160-165°C, which can be useful for thermal stability studies and processing conditions.

The biological activity of 3',5'-Dibromo-4’-hydroxyacetophenone has been the subject of several recent studies. One notable area of research is its potential as an antimicrobial agent. Studies have shown that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study published in the Journal of Medicinal Chemistry reported that 3',5'-Dibromo-4’-hydroxyacetophenone effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. This finding suggests that the compound could be further developed as a novel antibacterial agent for use in pharmaceuticals or disinfectants.

Beyond its antimicrobial properties, 3',5'-Dibromo-4’-hydroxyacetophenone has also been investigated for its potential anticancer activity. Research conducted by a team at the National Institutes of Health (NIH) demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer and lung cancer cells. The mechanism of action appears to involve the disruption of cellular signaling pathways and the induction of oxidative stress. These findings highlight the potential therapeutic value of 3',5'-Dibromo-4’-hydroxyacetophenone in cancer treatment strategies.

In addition to its biological applications, 3',5'-Dibromo-4’-hydroxyacetophenone has found use in materials science due to its unique optical properties. The presence of bromine atoms and the hydroxyl group can influence the electronic structure and light absorption characteristics of the molecule. This makes it suitable for applications in photovoltaic materials and organic light-emitting diodes (OLEDs). Recent studies have explored the use of 3',5'-Dibromo-4’-hydroxyacetophenone-based materials in thin-film devices, demonstrating promising results in terms of efficiency and stability.

The environmental impact of 3',5'-Dibromo-4’-hydroxyacetophenone is another important consideration. While the compound itself is not classified as hazardous under current regulations, its potential effects on ecosystems must be carefully evaluated. Studies have shown that it can be biodegraded under certain conditions, but further research is needed to understand its long-term environmental fate and effects.

In conclusion, 3',5'-Dibromo-4’-hydroxyacetophenone (CAS No. 2887-72-1) is a versatile compound with a wide range of applications in organic chemistry, pharmaceutical research, and materials science. Its unique chemical structure confers valuable properties that make it an attractive candidate for further development and commercialization. Ongoing research continues to uncover new uses and potential benefits of this compound, highlighting its significance in multiple scientific disciplines.

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